N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide
CAS No.: 476282-23-2
Cat. No.: VC5803258
Molecular Formula: C23H14Cl2N2O2S
Molecular Weight: 453.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476282-23-2 |
|---|---|
| Molecular Formula | C23H14Cl2N2O2S |
| Molecular Weight | 453.34 |
| IUPAC Name | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide |
| Standard InChI | InChI=1S/C23H14Cl2N2O2S/c24-16-11-12-18(25)17(13-16)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29) |
| Standard InChI Key | BLIDLRHKSCMMRF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide integrates multiple aromatic systems, contributing to its stability and reactivity. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as the central scaffold. Substituents include a benzoyl group at position 5, a phenyl group at position 4, and a 2,5-dichlorobenzamide moiety at position 2. The dichlorobenzamide component introduces electron-withdrawing effects, enhancing the compound’s electrophilic character and potential for intermolecular interactions .
Key physicochemical properties inferred from structural analogs include:
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Molecular Weight: ~480–500 g/mol (based on similar benzamide-thiazole derivatives) .
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Lipophilicity: Elevated logP values due to aromatic substituents and chlorine atoms, suggesting moderate membrane permeability .
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Solubility: Likely low aqueous solubility, necessitating organic solvents like DMSO for biological assays .
Synthetic Methodologies
Microwave-Assisted Cyclization
A prominent synthesis route involves microwave-assisted cyclization, as demonstrated for structurally related thiazol-2-ylidene benzamides . The general protocol involves:
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Thiourea Intermediate Formation: Reacting substituted aroyl thioureas with 3-chloropentane-2,4-dione.
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Microwave Irradiation: Subjecting the mixture to 10–30 seconds of microwave irradiation in an alumina bath, promoting cyclization to the thiazole core.
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Purification: Recrystallization from ethanol or methanol yields the final product with ≥65% purity .
This method offers rapid reaction times and avoids traditional reflux conditions, aligning with green chemistry principles.
Transition Metal-Catalyzed C–N Bond Formation
Ru(II)-catalyzed C–N coupling provides an alternative route for introducing the benzamide group. For example, N-(2-(benzo[ d]thiazol-2-yl)-5-methylphenyl)benzamide derivatives were synthesized via Ru(II) complexes, achieving regioselective amidation at the thiazole’s 2-position . Adapting this protocol, the dichlorobenzamide moiety could be introduced using 2,5-dichlorobenzoyl chloride under analogous catalytic conditions .
Biological Activity and Mechanism
Alkaline Phosphatase Inhibition
Structural analogs, such as quinolinyl iminothiazolines, exhibit potent inhibition of tissue-nonspecific alkaline phosphatase (TNAP), a target in pathological calcification disorders . While direct data for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide is unavailable, the dichlorobenzamide group’s electron-withdrawing nature may enhance binding to TNAP’s active site. Comparative IC50 values for related compounds are summarized below:
| Compound Class | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Quinolinyl iminothiazoline (6g) | 0.337 | TNAP | |
| Dichlorobenzamide derivatives | ~0.5–1.0* | TNAP (inferred) |
*Estimated based on structural similarity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR spectra of analogous benzamide-thiazole hybrids reveal distinct peaks:
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Aromatic Protons: Multiplets at δ 7.2–8.3 ppm, corresponding to phenyl and benzoyl groups .
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Amide Proton: A singlet at δ 13.0–13.5 ppm, indicative of the –NH–CO– group .
High-Resolution Mass Spectrometry (HRMS)
HRMS data for N-(2-(benzo[ d]thiazol-2-yl)-5-chlorophenyl)benzamide (C21H14ClN2OS) shows a [M + H]+ peak at m/z 377.0512, consistent with theoretical calculations . Extrapolating to the dichlorobenzamide variant, the expected [M + H]+ would be ~445–450 m/z.
Industrial and Therapeutic Applications
Medicinal Chemistry
The compound’s dual functionality (thiazole and dichlorobenzamide) positions it as a candidate for:
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Kinase Inhibitors: Targeting oncogenic kinases via ATP-binding site competition.
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Antimicrobial Agents: Disrupting bacterial cell wall synthesis or viral replication machinery .
Material Science
Conjugated aromatic systems may enable applications in organic semiconductors or photovoltaic materials, leveraging electron-deficient chlorobenzamide units for charge transport.
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